molecular formula C14H22N3Na2O3P B12695705 Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate CAS No. 85153-30-6

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate

Cat. No.: B12695705
CAS No.: 85153-30-6
M. Wt: 357.30 g/mol
InChI Key: VROJJOCKUXXEOK-UHFFFAOYSA-L
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Description

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is a complex organic compound with the molecular formula C14H22N3Na2O3P It is characterized by the presence of a phosphonate group, multiple amine groups, and a vinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Vinylphenyl Intermediate: The synthesis begins with the preparation of the 4-vinylphenyl intermediate. This can be achieved through the reaction of 4-vinylbenzyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.

    Introduction of the Phosphonate Group: The next step involves the introduction of the phosphonate group. This can be done by reacting the intermediate with a phosphonate ester, such as diethyl phosphite, in the presence of a base like sodium hydride.

    Formation of the Final Compound: The final step involves the deprotection and neutralization of the intermediate to yield the disodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the formulation of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, further enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (((2-((2-(((4-methoxyphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
  • Disodium (((2-((2-(((4-chlorophenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate

Uniqueness

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

85153-30-6

Molecular Formula

C14H22N3Na2O3P

Molecular Weight

357.30 g/mol

IUPAC Name

disodium;N'-[(4-ethenylphenyl)methyl]-N-[2-(phosphonatomethylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C14H24N3O3P.2Na/c1-2-13-3-5-14(6-4-13)11-16-9-7-15-8-10-17-12-21(18,19)20;;/h2-6,15-17H,1,7-12H2,(H2,18,19,20);;/q;2*+1/p-2

InChI Key

VROJJOCKUXXEOK-UHFFFAOYSA-L

Canonical SMILES

C=CC1=CC=C(C=C1)CNCCNCCNCP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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